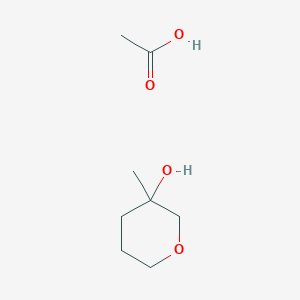
Acetic acid--3-methyloxan-3-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-methyloxan-3-ol is an organic compound that combines the properties of acetic acid and a cyclic ether, 3-methyloxan-3-ol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 3-methyloxan-3-ol, on the other hand, is a cyclic ether with a hydroxyl group attached to the third carbon of the oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyloxan-3-ol can be achieved through several methods. One common approach involves the reaction of acetic acid with 3-methyloxan-3-ol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
CH3COOH+C5H10O2→CH3COO-C5H9OH+H2O
Industrial Production Methods
Industrial production of acetic acid;3-methyloxan-3-ol often involves the carbonylation of methanol, known as the Monsanto process. This process uses a rhodium or iridium catalyst and iodine as a promoter. The reaction conditions typically include high pressure and temperature to achieve optimal yields. The overall reaction can be summarized as:
CH3OH+CO→CH3COOH
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-methyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 3-methyloxan-3-ol can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethanol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-methyloxan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;3-methyloxan-3-ol involves its interaction with various molecular targets. The hydroxyl group in 3-methyloxan-3-ol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxyl group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment. These interactions can modulate enzymatic activities and metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol: A simple alcohol with similar hydroxyl group properties.
Propionic Acid: A carboxylic acid with a similar structure to acetic acid.
Tetrahydrofuran (THF): A cyclic ether similar to 3-methyloxan-3-ol.
Uniqueness
Acetic acid;3-methyloxan-3-ol is unique due to its combination of a carboxyl group and a cyclic ether with a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
80114-11-0 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
acetic acid;3-methyloxan-3-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-6(7)3-2-4-8-5-6;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
NHUWRYPZNCJYRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC1(CCCOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


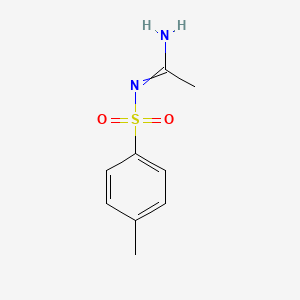
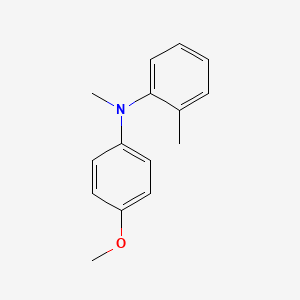
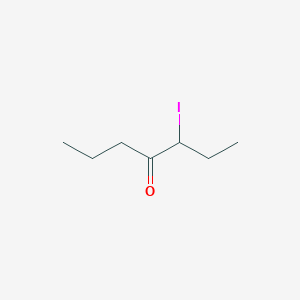

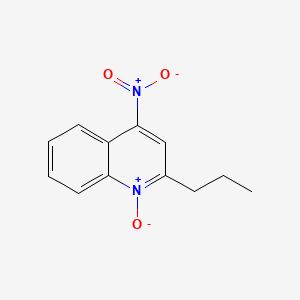
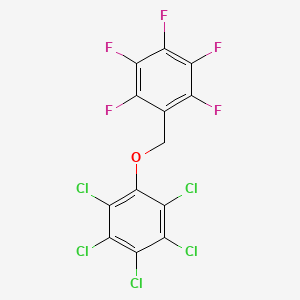
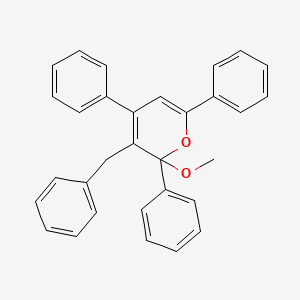
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
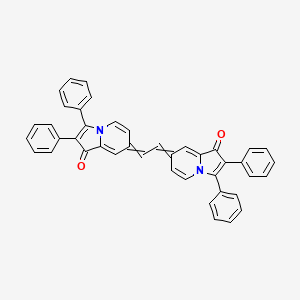
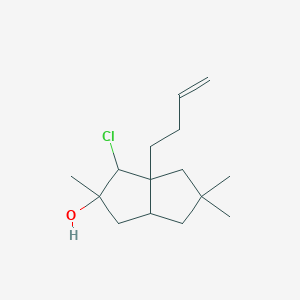
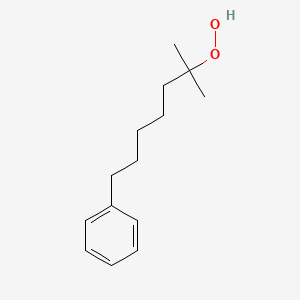
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
